molecular formula C13H18FN5O3S B6803756 N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide

N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide

Cat. No.: B6803756
M. Wt: 343.38 g/mol
InChI Key: DCGZEYRAQPHDIP-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and an azetidine carboxamide group

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN5O3S/c14-11-7-16-2-1-12(11)17-13(20)18-8-10(9-18)23(21,22)19-5-3-15-4-6-19/h1-2,7,10,15H,3-6,8-9H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGZEYRAQPHDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2CN(C2)C(=O)NC3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluoropyridine moiety, potentially converting it to a more reactive intermediate.

    Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring typically yields N-oxides, while nucleophilic substitution on the fluoropyridine ring can produce a variety of substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or inflammatory pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to the creation of products with improved performance characteristics.

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity through interactions with aromatic residues, while the piperazine and azetidine groups can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-bromopyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. These characteristics can make it more effective in certain applications compared to its chlorinated or brominated analogs.

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